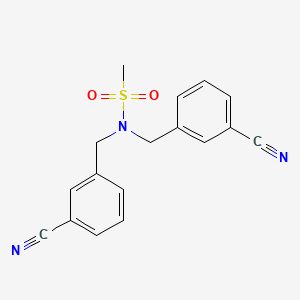

N,N-Bis(3-cyanobenzyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Bis(3-cyanobenzyl)methanesulfonamide is a chemical compound with the CAS Number: 1820619-91-7 . It has a molecular weight of 325.39 and its IUPAC name is N,N-bis(3-cyanobenzyl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of N,N-Bis(3-cyanobenzyl)methanesulfonamide is C17H15N3O2S . The InChI code for this compound is 1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(3-cyanobenzyl)methanesulfonamide include a molecular weight of 325.39 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

- Researchers have synthesized a novel supramolecular coordination polymer, [(BTC) (bcbpy) ]·2H₂O, through the self-assembly of N,N-Bis(3-cyanobenzyl)methanesulfonamide and pyromellitic acid. This complex exhibits photochromic behavior due to viologen radical formation, making it suitable for smart sensing applications .

- Additionally, this polymer can detect different organic amines and undergo color changes. However, its structure is compromised during this process. Furthermore, investigations into its ability to induce apoptosis in cervical cancer cells have been conducted .

- Organic-inorganic hybrids, including supramolecular coordination polymers, have gained attention due to their diverse composition, structure, and functionality. Viologens/bipyridinium derivatives, such as N,N-Bis(3-cyanobenzyl)methanesulfonamide, exhibit sensory stimuli (electricity, light, pressure, heat, X-rays) and are promising materials for applications in light-emitting diodes, organic photovoltaics, and thermoelectric generators .

- Photochromic MOFs (metal-organic frameworks) and CPs (coordination polymers) offer compositional diversity and structural versatility. N,N-Bis(3-cyanobenzyl)methanesulfonamide contributes to this field by displaying color changes upon electron transfer. These materials find use in sensors, photo-switches, optical memory, smart windows, and photoprinting .

- Viologens, including N,N-Bis(3-cyanobenzyl)methanesulfonamide, have a history in herbicide development. Their Lewis acid properties, electron-deficient nature, and fluorescence make them valuable in various medical and pharmaceutical contexts .

- The electron-deficient viologen cation (V²⁺) can form the monocationic radical (V•⁺) via single-electron transfer. This radical exhibits significant color changes, contributing to the compound’s versatility in different applications .

Supramolecular Coordination Polymers for Sensing and Apoptosis

Organic-Inorganic Hybrids and Light-Emitting Diodes

Photochromic Materials and Optical Memory

Herbicide Development and Medicinal Applications

Electron-Deficient Properties and Color Changes

Chemical Properties and Molecular Formula

Safety and Hazards

The safety data sheet for a similar compound, N-(3-CYANOPHENYL)METHANESULFONAMIDE, suggests that it may be harmful if swallowed and toxic in contact with skin . It also causes severe skin burns and eye damage, and may cause respiratory irritation . These precautions may also apply to N,N-Bis(3-cyanobenzyl)methanesulfonamide, but specific safety data for this compound was not found in the search results.

Propriétés

IUPAC Name |

N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQVMERMMATRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC(=CC=C1)C#N)CC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(3-cyanobenzyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B2730409.png)

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2730415.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730416.png)

![N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2730417.png)

![N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2730423.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2730428.png)

![Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride](/img/structure/B2730430.png)

![2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2730431.png)